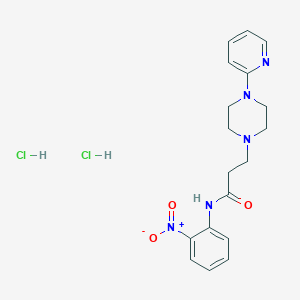
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride, also known as TAK-901, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the Aurora A kinase, which plays a critical role in cell division and is frequently overexpressed in cancer cells.
作用機序
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is a selective inhibitor of the Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits cell proliferation and induces cell cycle arrest in the G2/M phase. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth.
実験室実験の利点と制限
One of the major advantages of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has shown efficacy in a wide range of cancer cell lines, making it a promising candidate for further development. However, one limitation of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its poor solubility, which can make dosing and formulation challenging.
将来の方向性
There are several potential future directions for the development of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. One area of interest is the combination of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Finally, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride may have applications beyond cancer, such as in the treatment of neurodegenerative diseases.
合成法
The synthesis of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride involves the reaction of 2-nitrobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid to form the intermediate 2-nitrophenyl-4-(2-pyridinyl)-1,3-dioxolane. This intermediate is then reacted with 2-bromoacetamide to form 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. The compound is obtained as a dihydrochloride salt.
科学的研究の応用
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has demonstrated efficacy in animal models of cancer, including breast, lung, and colon cancer.
特性
CAS番号 |
104373-63-9 |
|---|---|
製品名 |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride |
分子式 |
C18H23Cl2N5O3 |
分子量 |
428.3 g/mol |
IUPAC名 |
N-(2-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH/c24-18(20-15-5-1-2-6-16(15)23(25)26)8-10-21-11-13-22(14-12-21)17-7-3-4-9-19-17;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H |
InChIキー |
WPZVYYFAJOMXPV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
その他のCAS番号 |
104373-63-9 |
同義語 |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydroch loride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)

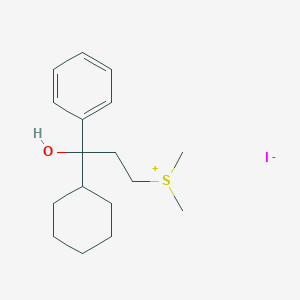
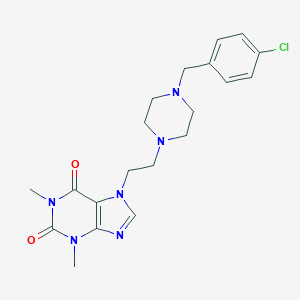
![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
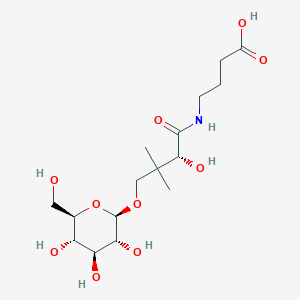

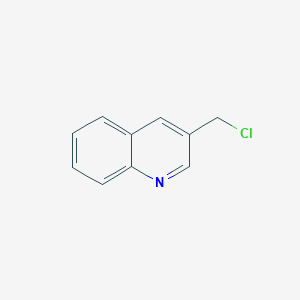
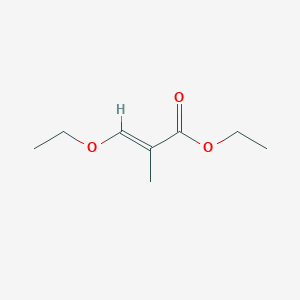
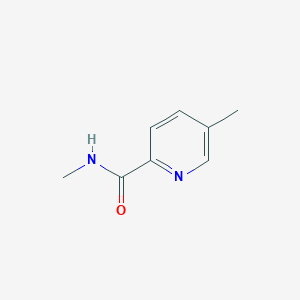

![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)